Cas no 130623-81-3 (6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine)
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
- 6-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine
- 6-Chloro-N*4*,N*4*-dimethyl-pyrimidine-4,5-diamine
- 6-CHLORO-N4,N4-DIMETHYL-PYRIMIDINE-4,5-DIAMINE
- 6-Chloro-4-dimethylamino-pyrimidine-5-amine
- F2124-0093
- HMS1684I05
- TIMTEC-BB SBB010553
- IFLAB-BB F2124-0093
- SB55874
- AKOS000300573
- EN300-100397
- DTXSID50354328
- MFCD03701725
- 4,5-Pyrimidinediamine, 6-chloro-N4,N4-dimethyl-
- 5-Amino-4-(dimethyl)amino-6-chloropyrimidine
- AT18344
- 130623-81-3
- RS-0002
- RFKXBMROGCCOFS-UHFFFAOYSA-N
- SCHEMBL8856262
- 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine
- 6-chloro-n4,n4-dimethyl-pyrimidine-4,5-diamine, AldrichCPR
- CS-0307907
- 6-chloro-n4,n4-dimethyl-4,5-pyrimidinediamine
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- MDL: MFCD03701725
- Inchi: 1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3
- InChI Key: RFKXBMROGCCOFS-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC=N1)N(C)C)N
Computed Properties
- Exact Mass: 172.05200
- Monoisotopic Mass: 172.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Color/Form: Not available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 55.04000
- LogP: 1.35940
- Vapor Pressure: Not available
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 008668-500mg |
6-Chloro-N*4*,N*4*-dimethyl-pyrimidine-4,5-diamine |
130623-81-3 | 500mg |
$151.00 | 2023-09-06 | ||
| Chemenu | CM165821-5g |
6-Chloro-N*4*,N*4*-dimethyl-pyrimidine-4,5-diamine |
130623-81-3 | 95% | 5g |
$825 | 2021-08-05 | |
| TRC | C372083-25mg |
6-Chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine |
130623-81-3 | 25mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C372083-50mg |
6-Chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine |
130623-81-3 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C372083-250mg |
6-Chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine |
130623-81-3 | 250mg |
$ 365.00 | 2022-04-01 | ||
| Matrix Scientific | 008668-1g |
6-Chloro-N*4*,N*4*-dimethyl-pyrimidine-4,5-diamine |
130623-81-3 | 1g |
$252.00 | 2023-09-06 | ||
| Chemenu | CM165821-1g |
6-Chloro-N*4*,N*4*-dimethyl-pyrimidine-4,5-diamine |
130623-81-3 | 95% | 1g |
$375 | 2024-08-02 | |
| abcr | AB347041-1 g |
6-Chloro-N4,N4-dimethyl-4,5-pyrimidinediamine; 90% |
130623-81-3 | 1g |
€424.00 | 2022-03-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008668-1g |
6-Chloro-N*4*,N*4*-dimethyl-pyrimidine-4,5-diamine |
130623-81-3 | 1g |
6144.0CNY | 2021-07-05 | ||
| Enamine | EN300-100397-0.05g |
6-chloro-N4,N4-dimethylpyrimidine-4,5-diamine |
130623-81-3 | 95% | 0.05g |
$59.0 | 2023-10-28 |
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Suppliers
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
Recent Advances in the Study of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS: 130623-81-3)
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS: 130623-81-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique pyrimidine core structure, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this molecule, highlighting its significance in contemporary medicinal chemistry.
Recent studies have focused on the synthesis and structural modification of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine to enhance its biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound serves as a key intermediate in the synthesis of novel kinase inhibitors, which are pivotal in the treatment of various cancers. The researchers employed a multi-step synthetic route to derivatize the pyrimidine core, resulting in compounds with improved selectivity and potency against specific kinase targets.
In addition to its role in kinase inhibitor development, 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine has also been investigated for its potential as an antimicrobial agent. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of this compound exhibit promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized in vitro assays to evaluate the minimum inhibitory concentrations (MICs) of these derivatives, revealing their potential as lead compounds for further optimization.
Another area of interest is the application of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine in the development of antiviral agents. A preprint article available on ChemRxiv (2023) described the use of this compound as a scaffold for designing inhibitors of viral proteases. The researchers employed molecular docking and dynamics simulations to predict the binding affinity of the derivatives, followed by experimental validation using enzymatic assays. The results indicated that certain modifications to the pyrimidine core could significantly enhance inhibitory activity against viral targets.
Despite these promising findings, challenges remain in the optimization of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine-based compounds. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to advance these molecules into clinical development. Future research directions may include the exploration of novel synthetic methodologies, as well as the integration of computational tools to streamline the drug design process.
In conclusion, 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS: 130623-81-3) represents a versatile scaffold with significant potential in drug discovery. Its applications span across oncology, infectious diseases, and antiviral therapy, making it a valuable target for further investigation. Continued research efforts are expected to yield more optimized derivatives with enhanced therapeutic profiles, paving the way for their eventual clinical application.
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